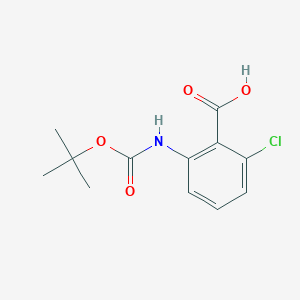

Boc-2-amino-6-chlorobenzoic acid

Description

The exact mass of the compound 2-((Tert-butoxycarbonyl)amino)-6-chlorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARNMVXJVFLAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590512 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616224-61-4 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Boc-2-amino-6-chlorobenzoic Acid: A Strategic Building Block in Modern Synthesis

Introduction: The Strategic Importance of a Protected Anthranilate

In the landscape of pharmaceutical and materials science, the anthranilic acid scaffold is a privileged structure, serving as a cornerstone for a multitude of bioactive molecules and functional materials.[1] However, the inherent reactivity of its bifunctional nature—a nucleophilic amine and a carboxylic acid on an aromatic ring—presents a classic synthetic challenge of chemoselectivity. Boc-2-amino-6-chlorobenzoic acid (CAS No. 616224-61-4) emerges as a sophisticated solution to this challenge.[2][3] By masking the highly reactive 2-amino group with the acid-labile tert-butoxycarbonyl (Boc) protecting group, this compound becomes a versatile and precisely controllable building block.

This guide provides an in-depth examination of the chemical properties, synthesis, and critical applications of this compound. We will explore the causality behind its synthetic protocols and its strategic role in constructing complex molecular architectures, particularly for professionals in drug discovery and development. The presence of the chlorine atom at the 6-position further modulates the electronic properties of the ring and offers an additional vector for synthetic diversification, making this a particularly valuable reagent.[1]

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in synthesis. While extensive data is available for the parent compound, 2-amino-6-chlorobenzoic acid, specific experimental data for the Boc-protected derivative is less commonly published. The tables below summarize the known properties of the parent compound and the key identifiers for its Boc-protected counterpart.

Table 1: Properties of 2-Amino-6-chlorobenzoic Acid (Parent Compound)

| Property | Value | Source(s) |

| CAS Number | 2148-56-3 | [4][5] |

| Molecular Formula | C₇H₆ClNO₂ | [4][5] |

| Molecular Weight | 171.58 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | [4][6] |

| Melting Point | 158-160 °C | [6][7] |

| Solubility | Soluble in methanol, ethanol; slightly soluble in water. | [4] |

| Purity | ≥98% (HPLC) | [4] |

Table 2: Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 616224-61-4 | [2][3] |

| Molecular Formula | C₁₂H₁₄ClNO₄ | [2][3] |

| Molecular Weight | 271.70 g/mol | [3][8] |

| MDL Number | MFCD02682160 | [2] |

Spectroscopic Characteristics (Predicted)

While specific spectra are not widely published, the following characteristics can be anticipated for This compound :

-

¹H NMR: The spectrum would show a characteristic singlet around 1.5 ppm integrating to 9 protons for the tert-butyl group of the Boc protector. The aromatic protons would appear as multiplets in the 7-8 ppm region. A broad singlet for the N-H proton would also be present, and a very broad singlet for the carboxylic acid proton further downfield (>10 ppm), though the latter can be exchangeable with D₂O.

-

¹³C NMR: The spectrum would feature signals for the quaternary and methyl carbons of the Boc group at approximately 80 ppm and 28 ppm, respectively. Aromatic carbon signals would appear in the 110-140 ppm range, and the carbonyl carbons for the carbamate and the carboxylic acid would be observed downfield (>150 ppm).

-

IR Spectroscopy: Key stretches would include a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹), a sharp N-H stretch (~3400 cm⁻¹), and two strong C=O stretches for the carbamate (~1725 cm⁻¹) and the carboxylic acid (~1685 cm⁻¹).

Part 2: Synthesis and Core Reactivity

The true utility of this compound lies in its controlled synthesis and subsequent reactivity. The Boc group provides a robust shield for the amine under a wide range of conditions, yet it is readily removed with mild acid, embodying the principles of an effective orthogonal protecting group strategy.

Protocol 1: Synthesis of this compound

The introduction of the Boc group is a cornerstone of modern peptide and heterocyclic synthesis.[9] This protocol details the standard procedure for the N-protection of 2-amino-6-chlorobenzoic acid.

Causality: The reaction requires a base to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A mixed solvent system like dioxane/water or THF is often used to solubilize both the polar anthranilic acid salt and the nonpolar Boc₂O.

Detailed Methodology:

-

Dissolution: Dissolve 2-amino-6-chlorobenzoic acid (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water or tetrahydrofuran (THF).

-

Basification: Add a base, such as sodium hydroxide (1.5 equivalents) or triethylamine (TEA) (2.0 equivalents), to the solution and stir until all solids dissolve.

-

Protection: To the stirred solution at room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise.

-

Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes.

-

Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove unreacted Boc₂O.

-

Isolation: Cool the aqueous layer in an ice bath and carefully acidify with a 1M HCl solution or saturated potassium bisulfate solution to a pH of ~2-3. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure this compound.

Caption: Workflow for the Boc-protection of 2-amino-6-chlorobenzoic acid.

Protocol 2: Conversion to the Acyl Chloride

With the amine protected, the carboxylic acid is free to undergo transformations that would otherwise be impossible. A primary application is the conversion to the highly reactive acyl chloride, a key intermediate for forming amide and ester bonds.

Causality: Chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride react specifically with the carboxylic acid. Without the Boc group, these reagents would readily react with the amine, leading to undesired side products and polymerization. The use of a catalytic amount of dimethylformamide (DMF) with oxalyl chloride proceeds via the Vilsmeier intermediate, which is highly effective.

Detailed Methodology:

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a dry, inert solvent like dichloromethane (DCM) or toluene.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Chlorination: Add oxalyl chloride (1.2-1.5 equivalents) dropwise to the solution, followed by a catalytic amount (1-2 drops) of DMF. (Alternatively, thionyl chloride can be used, often requiring heating to reflux).

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-2 hours, monitoring for the cessation of gas evolution.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess chlorinating agent. The resulting crude acyl chloride is highly reactive and is typically used immediately in the next synthetic step without further purification.

Caption: Conversion of the Boc-protected acid to its corresponding acyl chloride.

Part 3: Applications in Drug Discovery

The structural motif of this compound is a direct precursor to pharmacologically relevant cores. Its primary value is in the synthesis of substituted quinazolinones.

Synthesis of Quinazolinone Scaffolds

The quinazolinone framework is a key feature in numerous approved drugs and clinical candidates, including several potent and selective PI3K (phosphoinositide 3-kinase) inhibitors used in oncology.[4][10] The PI3K/Akt/mTOR pathway is one of the most commonly activated signaling pathways in human cancers, making inhibitors of this pathway a major focus of modern drug discovery.[6][11]

A multicomponent, one-pot protocol highlights how anthranilic acids, such as the deprotected form of our title compound, can be integrated with N-Boc-amino acids and other amines to rapidly assemble complex N-Boc-2-alkylaminoquinazolin-4(3H)-ones.[4] Having a pre-synthesized and protected building block like this compound allows for more linear, controlled, and often higher-yielding synthetic routes to these valuable scaffolds.[12]

The general strategy involves:

-

Activating the carboxylic acid of this compound.

-

Coupling it with another amine to form an amide intermediate.

-

An intramolecular cyclization/condensation step, often requiring a C1 source (like formamidine) or reaction with another carbonyl equivalent, to form the quinazolinone ring.

-

Final deprotection of the Boc group to reveal the free amine, which can be further functionalized.

This controlled, stepwise approach is essential for building the complex substitution patterns required for high-potency and selective kinase inhibitors.

Part 4: Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. The safety profile of this compound is primarily dictated by its parent compound, with additional considerations for the Boc group and its reagents.

Table 3: Hazard and Safety Information for 2-Amino-6-chlorobenzoic Acid

| Category | Information | Source(s) |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5][10] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection) | [5] |

| Personal Protective Equipment (PPE) | N95-type dust mask, safety glasses/goggles, chemical-resistant gloves | [5] |

| Storage | Store in a cool, dry, well-ventilated place away from light. Keep container tightly closed. | [4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [11] |

Additional Considerations for Boc-Protected Compound:

-

Synthesis: Boc₂O is an irritant and should be handled in a fume hood. Bases like NaOH are corrosive.

-

Deprotection: Strong acids like trifluoroacetic acid (TFA) or HCl are corrosive and toxic. Deprotection should always be performed in a well-ventilated fume hood.

Conclusion

This compound represents a masterful blend of stability and latent reactivity. The Boc protecting group effectively deactivates the nucleophilic amine, enabling chemists to perform selective transformations on the carboxylic acid moiety. This strategic protection is indispensable for the multi-step synthesis of complex molecules, particularly in the construction of quinazolinone-based drug candidates like PI3K inhibitors. Its well-defined synthesis and predictable reactivity make it an authoritative and trustworthy building block for researchers and drug development professionals seeking to accelerate their synthetic programs.

References

-

Appchem. 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid | 616224-61-4. [Link]

-

National Center for Biotechnology Information. Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PubMed Central. [Link]

-

National Center for Biotechnology Information. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central. [Link]

-

ResearchGate. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

-

American Elements. 5-{[(tert-butoxy)carbonyl]amino}-2-chlorobenzoic acid. [Link]

-

PubChemLite. 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid. [Link]

Sources

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. 616224-61-4 | this compound | Tetrahedron [thsci.com]

- 4. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Design, synthesis and biological evaluation of acylhydrazone derivatives as PI3K inhibitors [html.rhhz.net]

- 7. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1048919-15-8|2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectroscopic Characterization of Boc-2-amino-6-chlorobenzoic Acid

Molecular Structure and Spectroscopic Overview

Boc-2-amino-6-chlorobenzoic acid possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group on the amino functionality, a chloro substituent, and a carboxylic acid group dictates the chemical environment of each atom and, consequently, its interaction with electromagnetic radiation and behavior in a mass spectrometer.

Diagram of the Molecular Structure of this compound

Caption: A generalized workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and will not interfere with the signals of interest. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Data Acquisition: After tuning and shimming the instrument, acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

B. ¹H NMR Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the NH proton, the carboxylic acid proton, and the tert-butyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| COOH | ~13.0 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |

| NH | ~9.0 - 9.5 | Singlet (broad) | 1H | The amide proton is deshielded due to the electron-withdrawing nature of the Boc group and the aromatic ring. |

| Aromatic H | ~7.3 - 7.6 | Multiplet | 3H | The aromatic protons will appear as a complex multiplet due to their coupling with each other. The exact chemical shifts are influenced by the electronic effects of the substituents. |

| tert-butyl (CH₃) | ~1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in a shielded region of the spectrum. |

C. ¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| COOH | ~168 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C=O (Boc) | ~153 | The carbonyl carbon of the Boc group is also deshielded. |

| Aromatic C-NH | ~140 | The aromatic carbon attached to the nitrogen is deshielded by the nitrogen and the Boc group. |

| Aromatic C-Cl | ~135 | The aromatic carbon attached to the chlorine atom is deshielded. |

| Aromatic C-H | ~120 - 130 | The chemical shifts of the protonated aromatic carbons are influenced by the substituents. |

| Aromatic C-COOH | ~125 | The aromatic carbon attached to the carboxylic acid group. |

| C (tert-butyl) | ~80 | The quaternary carbon of the tert-butyl group. |

| CH₃ (tert-butyl) | ~28 | The methyl carbons of the tert-butyl group are shielded. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

A. Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.

Diagram of the FT-IR (ATR) Experimental Workflow

Caption: A general workflow for obtaining an ESI mass spectrum.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile and dilute to a final concentration of approximately 1-10 µg/mL.

-

Data Acquisition: The sample solution is introduced into the ESI source of the mass spectrometer. The instrument is typically operated in either positive or negative ion mode.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

B. Mass Spectral Analysis (Predicted)

The molecular weight of this compound is 271.70 g/mol . In ESI-MS, the compound is expected to be detected as its protonated molecule [M+H]⁺ in positive ion mode or its deprotonated molecule [M-H]⁻ in negative ion mode.

| Ion | Predicted m/z | Mode | Notes |

| [M+H]⁺ | 272.07 | Positive | Protonation likely occurs on the amino or carbonyl oxygen. |

| [M-H]⁻ | 270.05 | Negative | Deprotonation of the carboxylic acid. |

| [M-C₄H₈]⁺ | 216.03 | Positive | Loss of isobutylene from the Boc group. |

| [M-Boc+H]⁺ | 172.01 | Positive | Loss of the entire Boc group. |

The presence of a chlorine atom will result in a characteristic isotopic pattern for all chlorine-containing ions, with an [M+2] peak that is approximately one-third the intensity of the monoisotopic peak.

IV. Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in fundamental spectroscopic principles and comparison with related structures, offers a valuable resource for the identification and structural verification of this important synthetic intermediate. The provided experimental protocols serve as a practical foundation for researchers to acquire high-quality spectroscopic data in their own laboratories.

V. References

A comprehensive list of references for the principles and protocols of NMR, IR, and MS can be found in standard organic chemistry and spectroscopy textbooks. The predicted spectral data is based on general chemical shift and frequency tables and comparison with data for structurally similar compounds found in chemical databases.

A Technical Guide to the Physicochemical Characterization of 2-Amino-6-chlorobenzoic Acid and its N-Boc Protected Analogue

Abstract

2-Amino-6-chlorobenzoic acid is a pivotal substituted anthranilic acid derivative, serving as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its utility in complex multi-step syntheses, particularly in peptide chemistry and the development of drug intermediates, often necessitates the strategic protection of its reactive amino group.[1][3] The tert-butyloxycarbonyl (Boc) group is a preeminent choice for this purpose, prized for its stability under a wide range of conditions and its facile, orthogonal removal. This guide provides a comprehensive overview of the core physical and chemical properties of the parent compound, 2-amino-6-chlorobenzoic acid. Furthermore, recognizing the frequent need for its protected form in research and development, we present a validated, field-proven workflow for the synthesis and subsequent physicochemical characterization of N-Boc-2-amino-6-chlorobenzoic acid. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling robust quality control and informed application of these critical chemical entities.

Part 1: Physicochemical Properties of 2-Amino-6-chlorobenzoic Acid

A thorough understanding of the starting material is fundamental to any synthetic campaign. The physical properties of 2-amino-6-chlorobenzoic acid dictate its handling, storage, and reaction conditions.

Chemical Identity and Core Properties

The foundational identifiers and computed properties for 2-amino-6-chlorobenzoic acid are summarized below. These data are critical for regulatory documentation, stoichiometric calculations, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 2148-56-3 | [4][5][6][7] |

| Molecular Formula | C₇H₆ClNO₂ | [4][5][6] |

| Molecular Weight | 171.58 g/mol | [1][2][5][7] |

| IUPAC Name | 2-amino-6-chlorobenzoic acid | [5][6] |

| Synonyms | 6-Chloroanthranilic acid | [1][5][7] |

| InChI Key | SZCPTRGBOVXVCA-UHFFFAOYSA-N | [5][6] |

Observed Physical Characteristics

The macroscopic and thermodynamic properties of a compound are primary indicators of its identity and purity.

| Property | Observation | Source(s) |

| Appearance | White to off-white, cream, or pale brown crystalline powder. | [2][6][7] |

| Melting Point | 140 - 190 °C | [2][4][7][8] |

| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | [2][7] |

| Purity (Typical) | ≥97.5% (HPLC, Acid-Base Titration) | [2][6][7] |

Insight from the Field: The significant variation in the reported melting point (140°C to 190°C) is noteworthy.[2][4][8] This discrepancy can arise from several factors, including the presence of impurities, residual solvents, different crystalline polymorphs, or the analytical technique employed for determination. Researchers should consider the melting point not as an absolute value but as a range that, when coupled with spectroscopic data, confirms both identity and purity. A sharp melting range is indicative of high purity.

Part 2: Synthesis of N-Boc-2-amino-6-chlorobenzoic acid

The protection of the amino group is a crucial step to prevent undesired side reactions, such as self-polymerization, or to modulate the electronic properties of the aromatic ring for subsequent transformations. The following protocol describes a robust method for the synthesis of the N-Boc protected derivative.

Causality of Reagent Selection

The chosen synthetic route employs di-tert-butyl dicarbonate, commonly known as (Boc)₂O, which serves as an efficient and mild electrophilic source of the Boc group.[9] The reaction requires a non-nucleophilic base, such as triethylamine (Et₃N), to deprotonate the primary amine of the substrate.[9] This deprotonation increases the nucleophilicity of the nitrogen atom, enabling it to attack one of the carbonyl carbons of (Boc)₂O, leading to the formation of the desired N-Boc carbamate. A mixed solvent system, such as acetone and water, is often used to ensure the solubility of both the amino acid salt and the (Boc)₂O reagent.[9]

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established methodologies for the Boc protection of amino acids.[9]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-amino-6-chlorobenzoic acid (1.0 eq.) in a mixture of acetone and water (e.g., 2:1 v/v).

-

Basification: While stirring, add triethylamine (1.1 eq.) to the suspension. Stir until the solid dissolves to form a clear solution.

-

Boc-Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the solution. The addition may be portion-wise to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Solvent Removal: Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

-

Acidification & Extraction: Cool the remaining aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. A white precipitate of the product should form. Extract the aqueous layer with ethyl acetate (3x volumes).

-

Washing & Drying: Combine the organic layers and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by crystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to afford the pure N-Boc-2-amino-6-chlorobenzoic acid.

Part 3: Characterization and Quality Control Workflow

Post-synthesis, a multi-technique approach is essential to confirm the structure of the protected compound and to quantify its purity. This self-validating system ensures the material meets the stringent requirements for drug development.

Analytical Workflow

Caption: Post-synthesis characterization and quality control workflow.

Structural Verification Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Expect to see the disappearance of the broad -NH₂ protons and the appearance of a new, large singlet at approximately 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A downfield shift of the aromatic protons adjacent to the newly formed carbamate may also be observed.

-

¹³C NMR: Key diagnostic signals include the appearance of the carbamate carbonyl carbon (approx. 155 ppm) and the quaternary carbon of the tert-butyl group (approx. 80 ppm).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the introduction of the Boc functional group. Look for the appearance of a strong C=O stretching vibration for the carbamate at approximately 1690-1720 cm⁻¹.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the product. The expected molecular weight is 271.7 g/mol . The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 272.7 or [M-H]⁻ at m/z 270.7, depending on the ionization mode used.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

For routine quality control, a reversed-phase HPLC method is the most practical and efficient choice for determining purity.[10]

-

Rationale: HPLC is well-suited for non-volatile, polar organic molecules. A C18 (octadecylsilyl) stationary phase provides excellent separation for aromatic compounds, while a mobile phase of acetonitrile and water with an acid modifier (like trifluoroacetic acid or formic acid) ensures good peak shape and resolution.[10] Detection is typically performed with a UV detector, leveraging the strong UV absorbance of the benzene ring.[10]

-

Step-by-Step HPLC Protocol:

-

Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical starting point would be a linear gradient from 30% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

-

Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound. The following data pertains to the parent compound, 2-amino-6-chlorobenzoic acid, and should be applied with equal or greater caution to its derivatives.

GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation. | [5][11] |

| H319 | Causes serious eye irritation. | [5][11] |

| H335 | May cause respiratory irritation. | [5][12] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat when handling the compound.[2][11]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][11]

-

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[2][4] For long-term stability, refrigeration at 2-8°C is recommended.[2][4] Protect from light.[1]

References

-

PubChem. (n.d.). 2-Amino-6-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc)2O.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. Retrieved from [Link]

Sources

- 1. goldbio.com [goldbio.com]

- 2. agrochemx.com [agrochemx.com]

- 3. chemimpex.com [chemimpex.com]

- 4. biosynth.com [biosynth.com]

- 5. 2-Amino-6-chlorobenzoic acid | C7H6ClNO2 | CID 75071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-6-chlorobenzoic acid, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. biomall.in [biomall.in]

- 8. echemi.com [echemi.com]

- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com:443 [carlroth.com:443]

A Technical Guide to N-(tert-Butoxycarbonyl)-2-amino-6-chlorobenzoic Acid: A Sterically Hindered Building Block for Advanced Synthesis

This guide provides an in-depth technical overview of N-(tert-butoxycarbonyl)-2-amino-6-chlorobenzoic acid (Boc-2-amino-6-chlorobenzoic acid), a key synthetic intermediate for researchers and professionals in drug discovery and development. We will delve into its chemical properties, a robust synthesis protocol, and its strategic applications, grounded in the principles of synthetic chemistry and medicinal science.

Introduction: The Strategic Importance of Steric Hindrance and Orthogonal Protection

In the intricate landscape of pharmaceutical synthesis, the ability to precisely control reactivity and three-dimensional structure is paramount. This compound emerges as a valuable building block due to the unique interplay of its constituent functional groups. The molecule features an anthranilic acid core, a structural motif present in numerous bioactive compounds. The chlorine atom at the 6-position, ortho to the carboxylic acid, introduces significant steric hindrance. This steric impediment, combined with the electronic effects of the chlorine, modulates the reactivity of the adjacent carboxyl group and influences the conformational preferences of molecules derived from it.

The amine at the 2-position is protected by the tert-butoxycarbonyl (Boc) group, one of the most widely used protecting groups in organic synthesis.[1] The Boc group's stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid), makes it an ideal choice for multi-step syntheses where orthogonal protection strategies are required.[1] This allows for selective manipulation of other functional groups within a complex molecule without disturbing the protected amine.

This combination of a sterically demanding substitution pattern and a reliable protecting group makes this compound a specialized reagent for constructing complex molecular architectures, such as conformationally restricted peptides, macrocycles, and heterocyclic systems that are often the basis for potent and selective therapeutics.[2]

Core Properties and Identification

A clear identification of this key building block is the first step in its successful application. The fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 616224-61-4 | [3][4] |

| Molecular Formula | C₁₂H₁₄ClNO₄ | [3][4] |

| Molecular Weight | 271.70 g/mol | [3] |

| IUPAC Name | 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid | [3][5] |

| Synonyms | N-Boc-6-chloroanthranilic acid, 2-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | [5] |

| Appearance | Expected to be a white to off-white solid | General Knowledge |

| Solubility | Expected to be soluble in organic solvents like DCM, THF, Ethyl Acetate, and alcohols. | General Knowledge |

Synthesis Protocol: The Boc Protection of 2-Amino-6-chlorobenzoic Acid

The synthesis of this compound is a straightforward but crucial procedure involving the protection of the amino group of the parent compound, 2-amino-6-chlorobenzoic acid (CAS: 2148-56-3). The most common and efficient method utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][3]

Causality Behind Experimental Choices:

-

Solvent System: A mixture of an organic solvent like dioxane or tetrahydrofuran (THF) with water is often used.[3] This ensures the solubility of both the starting amino acid (which may have limited organic solubility) and the non-polar Boc₂O reagent.

-

Base: A base such as sodium hydroxide (NaOH) or triethylamine (TEA) is essential.[3] Its primary role is to deprotonate the amino group, increasing its nucleophilicity to facilitate the attack on the electrophilic carbonyl carbon of Boc₂O. It also neutralizes the acidic proton of the carboxylic acid, preventing it from interfering with the reaction.

-

Reagent Stoichiometry: A slight excess of Boc₂O (1.1-1.2 equivalents) is used to ensure the complete conversion of the starting material.[3] Using a large excess should be avoided to prevent purification difficulties.

-

Work-up: The reaction mixture is acidified after completion. This serves two purposes: it protonates the carboxylate to render the final product, and it quenches any remaining base. The product is then extracted into an organic solvent.[3]

Step-by-Step Experimental Protocol:

-

Dissolution: Dissolve 1.0 equivalent of 2-amino-6-chlorobenzoic acid in a 1:1 mixture of dioxane and water or THF.[3]

-

Basification: Add 1.5-2.0 equivalents of a suitable base, such as triethylamine (TEA) or sodium hydroxide (NaOH), to the solution while stirring.[3]

-

Boc-Anhydride Addition: Slowly add 1.1-1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the stirred solution at room temperature.[3]

-

Reaction Monitoring: Stir the mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3]

-

Acidification and Extraction: Once the reaction is complete, carefully acidify the mixture to a pH of 2-3 using a dilute acid like 1M HCl. Extract the product into an organic solvent such as ethyl acetate (3x volumes).[3]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is then removed under reduced pressure to yield the crude this compound.[3] Further purification can be achieved by recrystallization if necessary.

Synthesis Workflow Diagram:

Caption: Key applications of this compound in synthesis.

Spectroscopic Profile (Predictive Analysis)

While a publicly available, high-resolution spectrum for this specific compound is not readily found, its key spectroscopic features can be reliably predicted based on the analysis of its functional groups and data from structurally similar compounds like 2-chlorobenzoic acid and other Boc-protected amino acids. [6][7]

-

¹H NMR:

-

Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (~7.0-8.0 ppm).

-

Boc Group: A characteristic singlet for the nine equivalent protons of the tert-butyl group will be observed around 1.5 ppm.

-

Amine Proton (NH): A broad singlet, typically in the range of 8.5-10.0 ppm, which is exchangeable with D₂O.

-

Carboxylic Acid Proton (OH): A very broad singlet, often appearing far downfield (>10 ppm), which is also exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two distinct signals will be present in the downfield region: one for the carboxylic acid (~165-175 ppm) and one for the carbamate of the Boc group (~155 ppm).

-

Aromatic Carbons: Six signals are expected in the aromatic region (~110-140 ppm).

-

Boc Group Carbons: A signal for the quaternary carbon of the Boc group will be around 80 ppm, and a signal for the three methyl carbons will be around 28 ppm.

-

-

FT-IR Spectroscopy:

-

O-H Stretch: A very broad band from the carboxylic acid will be present from ~2500-3300 cm⁻¹.

-

N-H Stretch: A moderate peak around 3300-3400 cm⁻¹ from the Boc-protected amine.

-

C=O Stretch: Two strong, distinct carbonyl stretches are expected: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the Boc group's carbamate (~1680-1700 cm⁻¹).

-

C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z 271. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity approximately one-third of the molecular ion peak (at m/z 273). [5] * A common fragmentation pattern would be the loss of the tert-butyl group (57 mass units) or isobutylene (56 mass units) from the Boc protecting group.

-

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for CAS 616224-61-4 is not widely available, a robust safety assessment can be made based on the known hazards of its functional components and related molecules. [8]

-

Hazard Statements (Predicted):

-

H315: Causes skin irritation. Benzoic acid derivatives can be irritating to the skin. * H319: Causes serious eye irritation. This is a common hazard for acidic and aromatic compounds. * H335: May cause respiratory irritation. Fine powders of organic compounds can be irritating to the respiratory tract.

-

-

Precautionary Measures (P-Statements):

-

P261: Avoid breathing dust. * P264: Wash hands and exposed skin thoroughly after handling. * P280: Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat. [8] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8]

-

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

N-(tert-Butoxycarbonyl)-2-amino-6-chlorobenzoic acid is more than just a chemical intermediate; it is a strategic tool for medicinal chemists and drug development professionals. Its unique combination of steric hindrance and a stable, yet readily cleavable, protecting group provides a reliable pathway for the synthesis of complex and conformationally defined molecules. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for leveraging its full potential in the quest for novel therapeutics.

References

-

Appchem. (2024). 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid | 616224-61-4. Appchem. Available at: [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Angene Chemical. Available at: [Link]

-

ResearchGate. (2012). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... ResearchGate. Available at: [Link]

-

PubChemLite. (2025). 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid. PubChemLite. Available at: [Link]

-

Wikipedia. (n.d.). Anthranilic acid. Wikipedia. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

-

Sajjad, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1245, 131068. Available at: [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. appchemical.com [appchemical.com]

- 5. PubChemLite - 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid (C12H14ClNO4) [pubchemlite.lcsb.uni.lu]

- 6. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. angenechemical.com [angenechemical.com]

Navigating the Solubility Landscape of Boc-2-amino-6-chlorobenzoic Acid: A Technical Guide for Drug Development Professionals

Abstract

Boc-2-amino-6-chlorobenzoic acid is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its solubility characteristics in various organic solvents are critical for reaction optimization, purification, and formulation development. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational principles, predictive insights based on structural analogs, and robust experimental protocols to empower researchers in their drug development endeavors. We will explore the physicochemical properties influencing solubility, present a detailed methodology for accurate solubility determination, and provide an informed perspective on expected solubility trends across a spectrum of organic solvents.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with numerous challenges, with solubility being a primary hurdle. Poor solubility can hinder synthetic workups, complicate purification, and lead to suboptimal bioavailability in preclinical and clinical stages.[1][2] this compound, with its protected amine and functionalized aromatic ring, presents a unique set of solubility challenges and opportunities. Understanding its behavior in different solvent environments is not merely a matter of procedural convenience but a fundamental aspect of efficient and successful drug development. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to confidently navigate the solubility landscape of this important synthetic intermediate.

Physicochemical Properties: The Molecular Basis of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For this compound, several key features dictate its interaction with various solvents.

Key Physicochemical Parameters of this compound and its Parent Compound:

| Property | This compound | 2-Amino-6-chlorobenzoic acid (Parent Compound) | Significance for Solubility |

| Molecular Formula | C12H14ClNO4 | C7H6ClNO2[3][4] | The addition of the Boc group significantly increases the molecular weight and changes the electronic and steric properties. |

| Molecular Weight | 271.70 g/mol | 171.58 g/mol [3][4] | Higher molecular weight can sometimes correlate with lower solubility, particularly in non-polar solvents. |

| Structure | tert-Butoxycarbonyl protected amine | Free amine | The bulky, non-polar tert-butyl group of the Boc protecting group increases lipophilicity, which is expected to decrease solubility in polar solvents like water and increase solubility in non-polar organic solvents. |

| Melting Point | Not widely reported | 138-140 °C[5][6] | A high melting point often suggests strong intermolecular forces in the crystal lattice, which must be overcome by the solvent for dissolution to occur. |

| pKa | Expected to be primarily acidic due to the carboxylic acid. | The parent compound is amphoteric, with both an acidic carboxylic acid and a basic amino group.[7] | The pKa of the carboxylic acid will influence its solubility in protic solvents and its potential to form salts. |

The introduction of the tert-butoxycarbonyl (Boc) protecting group is the most significant structural modification influencing the solubility of this compound relative to its parent compound. The Boc group is large and non-polar, which will generally decrease the molecule's affinity for polar solvents and increase its affinity for less polar organic solvents.

Theoretical Solubility Considerations

The principle of "like dissolves like" is a foundational concept in predicting solubility. Based on the structure of this compound, we can anticipate the following trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The parent compound, 2-amino-6-chlorobenzoic acid, is reported to be soluble in methanol and ethanol.[8] The carboxylic acid group of the Boc-protected version can still engage in hydrogen bonding with these solvents. However, the bulky, non-polar Boc group will likely reduce the overall solubility compared to the parent compound.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally excellent at dissolving a wide range of organic molecules. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are particularly strong solvents due to their high polarity and ability to disrupt crystal lattice forces. It is anticipated that this compound will exhibit good solubility in these solvents.

-

Ester Solvents (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent. The solubility in ethyl acetate will depend on the balance between the polar carboxylic acid group and the non-polar Boc group and chlorinated benzene ring.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are relatively non-polar and are often used in organic synthesis. The presence of the chlorine atom and the non-polar Boc group suggests that there will be some affinity for these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid group, the solubility of this compound is expected to be low in non-polar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of readily available quantitative data, experimental determination is crucial. The shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.[9][10]

The Shake-Flask Method for Thermodynamic Solubility

This method establishes the equilibrium between the dissolved solute and the undissolved solid, providing a measure of the true thermodynamic solubility.[1][11]

Experimental Workflow for the Shake-Flask Method

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Protocol:

-

Preparation: To a series of glass vials, add a known volume (e.g., 1 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid material remains.

-

Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. Carefully withdraw a sample of the supernatant using a pipette. To ensure the complete removal of any undissolved solids, filter the sample through a syringe filter (e.g., 0.22 µm).[9]

-

Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

Kinetic Solubility for High-Throughput Screening

For earlier stages of drug discovery where a large number of compounds or conditions need to be assessed quickly, kinetic solubility measurements can be employed.[1][9] This method typically involves adding a concentrated stock solution of the compound in a strong organic solvent (like DMSO) to an aqueous or organic medium and observing the point of precipitation.[1] While less precise than thermodynamic solubility, it provides a rapid assessment of a compound's solubility behavior.[1]

Conceptual Diagram of Kinetic vs. Thermodynamic Solubility

Caption: Kinetic solubility is often a measure from a supersaturated state, while thermodynamic solubility represents a true equilibrium.

Predicted Solubility Profile of this compound

Based on the theoretical considerations and data from related compounds, the following table provides an estimated qualitative solubility profile for this compound. It is imperative that these predictions are confirmed by experimental data.

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The parent compound is soluble in these solvents.[8] The Boc group may reduce solubility, but the carboxylic acid will still interact with the solvent. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Very Soluble to Soluble | These are strong, versatile solvents capable of dissolving a wide range of organic compounds. |

| Ester | Ethyl Acetate | Moderately Soluble | Offers a balance of polarity that should be compatible with the molecule's structure. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | The chlorine atom on the benzene ring and the non-polar Boc group will have an affinity for these solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble to Sparingly Soluble | THF is generally a better solvent than diethyl ether for moderately polar compounds. |

| Aromatic | Toluene | Sparingly Soluble | The aromatic ring will have some affinity, but the polar carboxylic acid will limit solubility. |

| Aliphatic | Hexane, Heptane | Insoluble to Very Sparingly Soluble | These non-polar solvents will have very little affinity for the polar carboxylic acid group. |

Conclusion and Future Recommendations

While a definitive, quantitative public database for the solubility of this compound in a wide array of organic solvents is not yet established, a combination of theoretical prediction and robust experimental methodology provides a clear path forward for researchers. The increased lipophilicity conferred by the Boc group suggests a shift in solubility towards less polar organic solvents compared to its parent amine. For any critical application in synthesis, purification, or formulation, it is strongly recommended that the thermodynamic solubility be determined experimentally using the shake-flask method outlined in this guide. This empirical data will be invaluable for making informed decisions, optimizing processes, and ultimately accelerating the drug development timeline.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Available at: [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-6-chlorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Chemical Entities of Biological Interest (ChEBI). (n.d.). 2-chlorobenzoic acid. European Bioinformatics Institute. Available at: [Link]

-

Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. 2-Amino-6-chlorobenzoic acid | C7H6ClNO2 | CID 75071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-アミノ-6-クロロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. biosynth.com [biosynth.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. agrochemx.com [agrochemx.com]

- 9. scispace.com [scispace.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

A Technical Guide to the Structural Elucidation of Boc-2-amino-6-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-2-amino-6-chlorobenzoic acid is a key synthetic intermediate in the development of novel therapeutics and complex organic molecules. Its precise molecular architecture is fundamental to its reactivity and ultimate utility. This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound, leveraging a multi-technique spectroscopic and analytical approach. As a self-validating system, the protocols and interpretive guidance herein are designed to ensure unambiguous structural confirmation. This document moves beyond a mere listing of methods to explore the causal relationships between molecular features and their spectroscopic signatures, offering field-proven insights for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of Structural Verification

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. This compound, a substituted anthranilic acid derivative, presents a unique combination of functional groups: a tert-butyloxycarbonyl (Boc) protecting group, a chloro substituent, a carboxylic acid, and an amino group on an aromatic ring. Each of these moieties imparts distinct chemical and physical properties that are reflected in its spectroscopic data. An error in structural assignment can lead to the misinterpretation of biological activity, compromised intellectual property, and significant delays in development timelines.

This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography for the comprehensive characterization of this compound.

The Analytical Workflow: A Multi-faceted Approach

The structural elucidation of an organic molecule is akin to solving a puzzle, where each analytical technique provides a unique piece of information. A logical workflow ensures that the data from each method corroborates the others, leading to a confident structural assignment.

Figure 1: A representative workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit several key signals that are diagnostic of its structure. The choice of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical and can influence the chemical shifts of labile protons.

Key Diagnostic Signals:

-

Boc Group: A prominent singlet integrating to nine protons will appear in the upfield region, typically around 1.5 ppm.[1] This is a hallmark of the tert-butyl group and its high symmetry.

-

Aromatic Protons: The trisubstituted benzene ring will give rise to a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm). The exact chemical shifts and coupling constants will be influenced by the electronic effects of the amino, chloro, and carboxylic acid groups.

-

Amine (N-H) and Carboxylic Acid (O-H) Protons: These protons are labile and their signals are often broad. The N-H proton of the carbamate may appear as a broad singlet, while the carboxylic acid proton is also a broad singlet, often further downfield.[1] Their chemical shifts are highly dependent on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[1]

-

Acquisition: Acquire the spectrum using appropriate parameters (e.g., 400 MHz spectrometer, 30° pulse angle, 1-2 second relaxation delay). Co-add a sufficient number of scans (e.g., 16 or more) to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Expected Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| Carboxylic Acid (C=O) | 165-175 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| Carbamate (C=O) | 150-160 | The carbonyl carbon of the Boc group is also deshielded. |

| Aromatic Carbons | 110-150 | The six aromatic carbons will appear in this region, with their specific shifts dictated by the substituents. |

| Quaternary Carbon (Boc) | 75-85 | The quaternary carbon of the tert-butyl group. |

| Methyl Carbons (Boc) | 25-35 | The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal. |

Note: These are predicted ranges and actual values may vary based on solvent and other experimental conditions. The chemical shifts of carbonyl carbons in N-Boc-protected amino acids are known to be influenced by solvent polarity.[2]

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Mass spectrometry is indispensable for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula.

Key Features in the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₂H₁₄ClNO₄) is 271.06 g/mol . The mass spectrum should show a molecular ion peak corresponding to this mass.

-

Isotope Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak will be observed.[3][4] This is a definitive indicator of the presence of a single chlorine atom.[3]

-

Fragmentation Pattern: Electron Ionization (EI) is a hard ionization technique that can lead to extensive fragmentation.[5] Common fragmentation pathways for N-Boc protected compounds include the loss of the Boc group or components thereof. The fragmentation of aromatic halogenated compounds can also involve the loss of the halogen atom.[6][7]

Figure 2: A simplified potential fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum over a suitable mass range.

-

Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition. Compare the theoretical and observed isotope patterns.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad, due to hydrogen bonding. |

| N-H Stretch (Carbamate) | 3200-3400 | Moderate, sharp peak. |

| C-H Stretch (Aromatic) | 3000-3100 | Weak to moderate, sharp peaks. |

| C-H Stretch (Aliphatic) | 2850-3000 | Moderate, sharp peaks. |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong, sharp peak. |

| C=O Stretch (Carbamate) | 1680-1700 | Strong, sharp peak.[8] |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple moderate, sharp peaks. |

| C-Cl Stretch | 600-800 | Moderate to strong peak. |

The presence of both carbonyl stretches (carboxylic acid and carbamate) and the broad O-H stretch are key confirmatory features in the IR spectrum. The identification of amide bands in protected amino acids is a well-established application of FTIR.[9]

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically generate the final absorbance or transmittance spectrum.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[10]

Insights from X-ray Crystallography:

-

Confirmation of Connectivity: Provides definitive proof of the atomic connectivity.

-

Conformational Analysis: Reveals the preferred conformation of the molecule in the solid state.

-

Intermolecular Interactions: Elucidates hydrogen bonding and other non-covalent interactions that dictate the crystal packing. The structure of benzoic acid and its derivatives often involves dimers formed through hydrogen bonding between the carboxyl groups.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound, suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or other techniques.[11]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

Conclusion: A Unified Approach to Structural Integrity

The structural elucidation of this compound is a critical step in its application in research and development. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a comprehensive and self-validating dataset can be generated to confirm its molecular structure. When feasible, single-crystal X-ray crystallography offers the ultimate, unambiguous structural proof. The principles and protocols outlined in this guide provide a robust framework for ensuring the scientific integrity of studies involving this important synthetic building block.

References

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIKmY_5PxzgVSHZe1NXijsOlFmHXOc-FJnNGJIoarP4IBEWnu7FxUdPGOJmq0gt0xS6nWSid426rjK5YLbEo4ynA_w3jkX5LVJTFSl5nw6y01McCvmnJka3hgOuspvcpWmTemS0adc2EA=]

- Hollosi, M. (1994). Identification of amide bands in the FTIR spectra of protected amino acids and dipeptides. I. Vapour phase spectra. Proc. SPIE 2089, 9th International Conference on Fourier Transform Spectroscopy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUPSN2mylTVbymHmphLpMAHJaCzOYE_NrSzvxZ1GYiQudkZKCcF3U5H0qeueXotim3Ty2Me_q9jL5OL4uUAdIucKp-9GDA4R0-1EpPB7ZD9OffBn46YlCg5xFVZN5NoEnbNA74Mn0ZzwFXLqcrjJU_zcwDc9UbcZ2ndwHV4On7y5lKkMQa4F2MO-UGWpd4_oxrhZP6ftBYfs-xBPPM-vC45ViYpIv-oVsGIXX0HcuInj5IFrK30ax_23V6So36wHQPk424ejzJX-Xm0xXX2V72LFuBFuXLUqj089U=]

- Smith, G., Wermuth, U. D., & Healy, P. C. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(24), 5233-5246. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAXGpBKXdmH-9jv8B-o9JpvOeJhSQ3bVyZ4izwkHXbkdDm2Sxy_M9Db86_40hLXz7wRIhAj93mI71IfDjuPrdkXkwBNong9VTzsyJ-feNc1PGgCaIROzLMju_9lRM8nsz3X3ZfGAJ-E1vQgxeO3yalIMj1qGNYNQ==]

- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbZ1L2KBPQCsXg_ksxEmA-DfuJLssnpunfwhirrKh2n5dAtNuNFkn1xKiAqoTRgvujbOnkGflSetgYREq4v3cqEa77FnRouQtSSTOzcBFHWlB-xLgWIBke72ub9ficUgz65flNxw==]

- Kochi, J. K., & Rathore, R. (2005). Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. Journal of the American Chemical Society, 127(3), 932-933. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB8kk_XdWdu4YDioODkGsXHNUmYKEGOF5u_aY3jZw_AC4WCdkHCv-PAoniOx2p7Ez1eDlTw3N3J4RAAfmkkQC7cZI5xvk_mXcFQFpbVfKDAHbvrFCdEAUVtEtRIlxMFtJNA8RZKH8=]

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd6J-R6apwy92exMUAdU8tXTIZBxCoTvXKxhOnewr6M1-6wkglavkUAA_0Zt5v2WqalZqs0ls4IdSOuXXZGILzH_Aqy73k92NzjV0oWYc2u4Bg59N3lTzJT3JQIqX2yyU4hsORoKLI-Ni_-Y8NA_vL4j9EsHPGu9wq752YoDuurWadA81QpzQ-ksibB7_drWZIZTYsbUbpDAcZUyGmiVWzul3kNa1xYipjwa4LbVJm5tGXkJXBqdajzoEFWVOHZPQ=]

- LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr1LucJEWBnp5uhOdP4xs3roFn5upRrw5tF_1W4UfsuFLABcsbr-voyfMPinRr0_f9bv8yrR1CfqJqooOw4MUDQ4L5iRAv_N_vN_ZbgpdmLSMCSS1AX8j--kT8NNppxzTedPDbzU2xd56GT-aXznwplu2vuZL4_X-Jfst8x10IBjez2q4y91CcqwDentgYtEhfflP8wEt-NEJkGKMF4nXWbPd0WjfiBztCW3jhx5SUuXM_kU3zKOrc5Vi0Qz7aq7SLGXK3Shv3vZr7yn5Ji-yeZWdC-vN8TcqOZxLUwSeo6pQoGuWj5BYk0s2DmrZjlKfNAOGRXslp4GaVkfA=]

- Ju, Y. M., et al. (2012). FT-IR spectra of 3-amino-1-propanol and tert-butylN-(3-hydroxypropyl) carbamate. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw3TILUM6uhNZf_0xfpL_-nfAQWeifEiz6hZAGpWPwOyQPdJ-uB2hv1MCm1lonFkb03untdvNKIM2DSru4RvJrFpT6bnkKfn8sBy6YYMQ-LQfl3TyqmWw3Y1vv94a0SmfYeu8jke6mNtattRq-YYVX2zMcOCiS-nxBBUxKTNF7vgDoKRD6aDLr0ylDOpKdn2q71QCDlUwbUR1Fxn6dIyDpxGlBrwpD1QB3YGF2HsO4i5PHWGAfwKPFVzHTvcjnRQ==]

- BenchChem. (2025). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuPoRQ_qoTlKse2CMzNpzC6MhJEIojmxigfkELTriJb76ublS4FidDc_9v3lAcfrMXTSaJoCwnQcny4srDymNYP_7Wd98E5On0tQbYd5dHZNR36nVv-KnG7oUa9hAt2PoCW1jm7qJtCblkZm7d4UwLdYF_Xq5FjnY0SYOUri7lAR9OIIq3zW5RWhtn31K0_4p44Etxj_tMcWXNjVm7Vo4DNYnR_XcqlD6JpmtIzY90ppsK9N4=]

- Feld, M., & Lehmann, J. C. (1979). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Zeitschrift für Kristallographie-Crystalline Materials, 150(1-4), 115-125. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF30qT3A5G0n2UI4LrLuIAmJEhwBNDrgoFFpWAGA_URTolEKvBlMwZzlUW9ceNtTJNrpAOPCXTQNscbpmJx-1am0p48nn54mI06ZaNpK7Ef5zF4wdLkCMM77yvN_XeN-27P6Q==]

- Ohtani, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2536. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTwwoduMvdND0Ryt24N_5NIW2H3QhLerscJHjVyBnH35R7Q-gFDeqUavQvW-JEWxScTSc3sIr-FfNF4V2PLG2yFvLOTv7O0sqbLlcmAF5n1PnDosfGv-3q-rVMsow=]

- Li, Y., et al. (2021). LCMS-guided detection of halogenated natural compounds. Applied Microbiology and Biotechnology, 105(12), 5035-5047. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJmC7y6G45h09qv4lxEdBtqPtEc7NE6hfvsFR5wnxRmYc6eIj_Gh70wGfijfzNZVTnRUtGzwm5YGUYZLiyxxxHsnX8Vtw88SWmHc7-u4s6gq0VTFTzhKtllT3bl7JDfMCH_NGDeQSCW5Moi5ZDS0zK05Wz_i5uL6ouroJkUMKCt3BBUycDsLRdPS65dqeaTxEUAhHsGoZ7249b66YJBI-Gd8sifs4fe_-9NyOFTMQB9R5pmzAKnKON0c1hrlOAowMTXRdMg==]

- BenchChem. (2025). An In-depth Technical Guide on the X-ray Crystal Structure of 2-((2-Aminophenyl)thio)benzoic Acid Derivatives. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIE0bK2FCjK0RobS4RFkqNFtYFPrv1KnuFmWAk7LM8HrEy7Duo0imlT26K73Y006cWf1RlpT0P_aAk52hO9xyAJNWuG7FqjRAib2JwU4JipBsY29SKADgIQ_MC8WinS7_Q3Wami2TMAZsV17E_1q6GnXOIuiHEB1EROVr3lNYgED6JeoXSeI5fUZQV2-kdxEJ2Y7NrS_rW67-_2QiVFUhvyLbBXDTuutiVqOWUl85ljYQ-ObGk2IidAxzvTqhiYMqCT0tFaIco]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE41963K [pubs.rsc.org]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Boc-2-amino-6-chlorobenzoic Acid

Abstract

This technical guide provides an in-depth examination of the thermal stability and decomposition profile of Boc-2-amino-6-chlorobenzoic acid, a key intermediate in pharmaceutical and organic synthesis.[1] Utilizing high-resolution Thermogravimetric Analysis (TGA), this document outlines a robust methodology for characterizing the material's thermal behavior. We will dissect the multi-stage decomposition process, correlating mass loss events with the cleavage of specific functional groups. The discussion is grounded in the fundamental principles of thermal analysis and organic chemistry, offering researchers and drug development professionals a practical framework for interpreting TGA data to ensure product quality, stability, and processing safety.

Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Intermediates